![molecular formula C24H25N3O4S B2610626 2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide CAS No. 799778-25-9](/img/structure/B2610626.png)

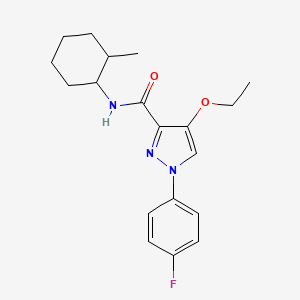

2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

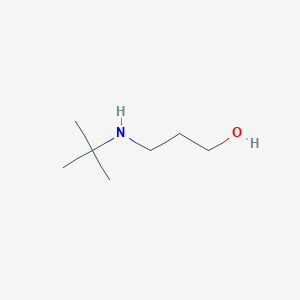

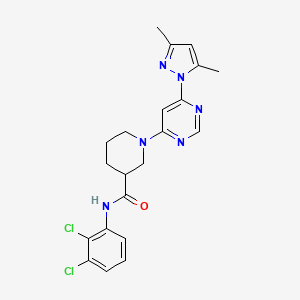

The compound is a complex organic molecule with several functional groups. It contains a cyano group (-CN), a sulfanyl group (-SH), an acetamide group (CH3CONH2), and a dihydropyridine ring . The presence of the 3,4-dimethoxyphenyl group suggests that it might be an analogue of certain neurotransmitters .

Molecular Structure Analysis

The molecular structure of the compound is quite complex due to the presence of multiple functional groups and a heterocyclic ring. The dihydropyridine ring, in particular, contributes to the complexity of the molecule .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups present. For instance, the cyano group might undergo addition reactions, while the sulfanyl group could participate in oxidation or substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the cyano and acetamide groups would likely make the compound somewhat polar .Scientific Research Applications

Heterocyclic Compound Synthesis

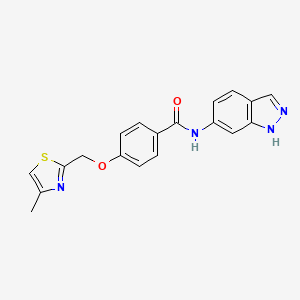

The compound has been utilized in the synthesis of various heterocyclic compounds, which are critical in the development of new pharmaceuticals. One example is the synthesis of isoxazole-based heterocycles. These compounds, incorporating a sulfamoyl moiety, have demonstrated promising antibacterial and antifungal activities. Such compounds are derived from cyanoacetamides, a class of highly reactive bifunctional compounds used to form a variety of heterocycles due to their active methylene group, participating in numerous condensation and substitution reactions (Darwish, Atia, & Farag, 2014).

Vibrational Spectroscopic Analysis

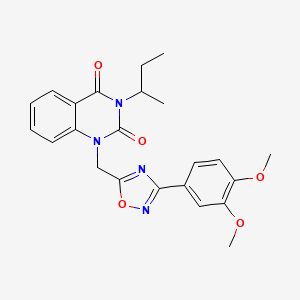

The compound has been characterized to obtain vibrational signatures using Raman and Fourier transform infrared spectroscopy. This characterization, coupled with density functional theory calculations, provides insights into the geometric equilibrium, hydrogen bond interactions, and harmonic vibrational wavenumbers of the compound. Such detailed spectroscopic analysis aids in understanding the stereo-electronic interactions that contribute to the stability of the molecule, essential in drug design and material science (Jenepha Mary, Pradhan, & James, 2022).

Crystallographic Analysis

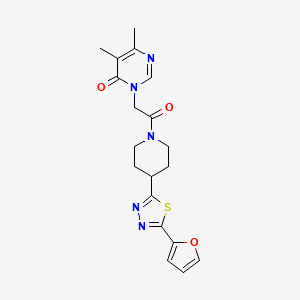

The compound has been involved in crystallographic studies to understand its structural aspects. For instance, various crystal structures involving similar compounds have been reported, showcasing different hydrogen-bonded aggregations based on slight changes in molecular constitution. Understanding these molecular interactions and packing motifs is crucial in material science, pharmaceuticals, and nanotechnology (Gerhardt & Bolte, 2015).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[[5-cyano-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4S/c1-14-6-5-7-15(2)23(14)26-22(29)13-32-24-18(12-25)17(11-21(28)27-24)16-8-9-19(30-3)20(10-16)31-4/h5-10,17H,11,13H2,1-4H3,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANVUVROAXUDIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC(=C(C=C3)OC)OC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2610545.png)

acetate](/img/structure/B2610547.png)

![(E)-({2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine](/img/structure/B2610549.png)

![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2610557.png)